1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene
Description
1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a carbamoyl group, and a fluorosulfonyloxybenzene moiety.
Properties
IUPAC Name |
1-[2-(diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(8-6-11)20-21(14,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQKNDLVQBHKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic routes often include:
Step 1: Preparation of the diethylaminoethylcarbamoyl intermediate.
Step 2: Introduction of the fluorosulfonyloxy group to the benzene ring.
The reaction conditions for these steps usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. The diethylamino group can interact with biological molecules, while the fluorosulfonyloxy group can participate in various chemical reactions. These interactions can affect molecular pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene stands out due to its unique combination of functional groups. Similar compounds include:
- 1-[2-(Dimethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene
- 1-[2-(Diethylamino)ethylcarbamoyl]-4-chlorosulfonyloxybenzene
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and applications.
Biological Activity
1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene, identified by CAS number 2411237-27-7, is a complex organic compound with potential applications in medicinal chemistry and industrial processes. Its unique structure, featuring a diethylamino group and a fluorosulfonyloxybenzene moiety, positions it as a candidate for various biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.
Synthesis
The synthesis of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene typically involves:
-
Preparation of Intermediate Compounds :
- The initial step includes creating the diethylaminoethylcarbamoyl intermediate.
- Subsequent introduction of the fluorosulfonyloxy group to the benzene ring.
-
Reaction Conditions :
- Controlled temperatures and specific catalysts are employed to optimize yield and purity.
- Industrial methods may utilize continuous flow reactors for efficiency.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The diethylamino group enhances solubility and bioavailability, allowing for better interaction with cellular components. The fluorosulfonyloxy group can participate in nucleophilic substitutions, potentially modulating various biochemical pathways.
Case Studies and Research Findings
Recent studies have explored the pharmacological properties of this compound:
- Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential for 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene in cancer therapy .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, which warrants further exploration in drug development .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted, indicating its potential use in treating diseases where enzyme modulation is beneficial .
Comparative Analysis
To understand the uniqueness of 1-[2-(Diethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[2-(Dimethylamino)ethylcarbamoyl]-4-fluorosulfonyloxybenzene | Dimethylamino group | Moderate cytotoxicity |
| 1-[2-(Diethylamino)ethylcarbamoyl]-4-chlorosulfonyloxybenzene | Chlorine instead of fluorine | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
